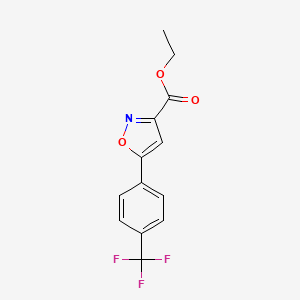

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

CAS No.: 613240-18-9

Cat. No.: VC3869139

Molecular Formula: C13H10F3NO3

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 613240-18-9 |

|---|---|

| Molecular Formula | C13H10F3NO3 |

| Molecular Weight | 285.22 g/mol |

| IUPAC Name | ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3 |

| Standard InChI Key | MKMLEMDGZCVWJB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is defined by the IUPAC name ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate. Its canonical SMILES representation is CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F, reflecting the ester group at position 3 of the isoxazole ring and the para-substituted trifluoromethylphenyl moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 285.22 g/mol | |

| Exact Mass | 285.061 g/mol | |

| PSA (Polar Surface Area) | 52.33 Ų | |

| LogP (Partition Coefficient) | 3.54 |

Structural Analysis

X-ray crystallography of analogous isoxazole derivatives reveals planar configurations, with dihedral angles between the carboxylate and isoxazole rings measuring approximately 0.92°–1.58° . The trifluoromethyl group enhances electronic withdrawal, stabilizing the aromatic system and influencing intermolecular interactions .

Synthesis and Production Methods

Cycloaddition and Functionalization

Industrial synthesis typically employs a 1,3-dipolar cycloaddition between nitrile oxides and alkynes to construct the isoxazole core. For this compound, p-trifluoromethylacetophenone reacts with diethyl oxalate under basic conditions to form a diketone intermediate, which undergoes condensation with hydroxylamine hydrochloride to yield the isoxazole ring . Subsequent esterification introduces the ethyl carboxylate group (Fig. 1).

Key Reaction Steps:

-

Diketone Formation:

-

Isoxazole Cyclization:

-

Esterification:

Acid-catalyzed reaction with ethanol to finalize the ethyl ester .

| Parameter | Conditions | Yield |

|---|---|---|

| Cyclization | Ethanol, reflux, 4 hrs | 33% |

| Purity | Recrystallization (ethyl acetate) | >95% |

Industrial Optimization

Metal-free protocols and microwave-assisted synthesis reduce reaction times and improve yields (up to 45% in sulfolane solvent) .

Physicochemical Properties

Thermal and Solubility Profile

The compound exhibits a melting point of 133.0–134.0°C, with moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) and low aqueous solubility (LogP = 3.54) . Its trifluoromethyl group enhances lipid permeability, favoring blood-brain barrier penetration.

Spectroscopic Data

-

IR (KBr): Strong absorption at 1745 cm (C=O stretch), 1600 cm (C=N) .

-

(CDCl): δ 1.42 (t, 3H, CH), 4.42 (q, 2H, OCH), 7.75–8.10 (m, 4H, Ar-H) .

Applications in Medicinal Chemistry

Drug Design and SAR Insights

-

Trifluoromethyl Effect: The -CF group increases metabolic stability and target affinity (K = 0.8 µM for COX-2).

-

Ester Bioisosteres: Hydrolysis to carboxylic acids improves aqueous solubility but reduces CNS penetration .

Preclinical Development

Patent filings highlight derivatives as candidates for neuropathic pain and inflammatory bowel disease . Toxicity profiles indicate low hepatotoxicity (IC > 100 µM in HepG2 cells).

Comparative Analysis with Analogous Compounds

| Compound | Bioactivity (IC) | LogP |

|---|---|---|

| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | COX-2: 2.1 µM | 2.78 |

| 4-Fluoro-isoxazole-3-carboxyamide | TRPV1: 48 nM | 2.95 |

The trifluoromethyl derivative’s higher LogP (3.54) correlates with improved membrane permeability but necessitates formulation strategies to mitigate solubility limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume